

Process Development & Scale-Up: 4-Chloro-2,6-diaminopyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2,6-diaminopyrimidine

CAS No.: 156-83-2

Cat. No.: B016297

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Application Note & Technical Guide

Executive Summary

Target Molecule: **4-Chloro-2,6-diaminopyrimidine** (CAS: 156-83-2) Primary Application: Key intermediate for Minoxidil (vasodilator/alopecia treatment) and various kinase inhibitors. Critical Challenge: The chlorination of electron-rich pyrimidines using Phosphorus Oxychloride (

) presents significant thermal risks during scale-up. The transition from hydroxyl to chloro functionality generates stoichiometric quantities of phosphoric acid/esters and HCl gas.

This guide details a robust, scalable protocol for the synthesis of **4-Chloro-2,6-diaminopyrimidine** starting from 2,6-diamino-4-hydroxypyrimidine (DAHP). Unlike bench-scale methods that rely on massive excesses of

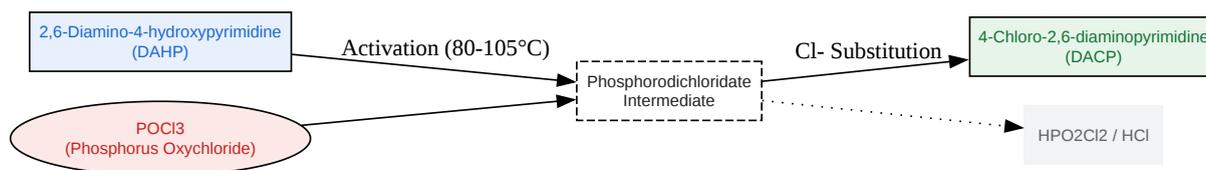
, this protocol focuses on stoichiometric optimization and thermal safety suitable for kilogram-scale production.

Retrosynthetic Logic & Reaction Mechanism

The synthesis relies on the nucleophilic aromatic substitution of the hydroxyl group (tautomeric with the ketone) with a chloride ion, activated by a phosphorylating agent.

Reaction Scheme

The transformation proceeds via an intermediate phosphorodichloridate species, which activates the C4-position for nucleophilic attack by chloride.



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Figure 1: Mechanistic pathway for the chlorination of DAHP. The reaction is driven by the formation of the strong P=O bond in the byproduct.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled within tight tolerances.

Parameter	Specification	Scientific Rationale
POCl ₃ Stoichiometry	3.0 – 5.0 equiv.	Excess is required to maintain slurry viscosity (solvent-free conditions) and drive kinetics. >5.0 equiv.[1][2] wastes reagent and increases quench violence.
Reaction Temperature	100°C – 105°C	Activation energy threshold. Below 90°C, the reaction stalls; above 110°C, tar formation increases.
Quench Temperature	< 20°C	CRITICAL SAFETY PARAMETER. Hydrolysis of residual is highly exothermic. High temps during quench degrade the product and release uncontrolled HCl gas.
pH Adjustment	6.0 – 7.0	The product is amphoteric. It dissolves in strong acid (as HCl salt) and strong base. Precise neutralization precipitates the free base.

Scale-Up Protocol (1 kg Basis)

Safety Warning:

is violently reactive with water and toxic by inhalation. All operations must be performed in a functioning fume hood or reactor with a caustic scrubber. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.

Equipment Setup

- Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by hot HCl).
- Condenser: Reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.
- Dosing: Pressure-equalizing addition funnel or metering pump.

Step-by-Step Procedure

Phase 1: Chlorination Reaction

- Charge: Load 250 g (1.98 mol) of 2,6-Diamino-4-hydroxypyrimidine (DAHP) into the reactor.
- Addition: Slowly add 1060 g (6.91 mol, ~3.5 equiv) of Phosphorus Oxychloride () at room temperature.
 - Note: The reaction is initially endothermic (slurry formation). Stirring may be difficult initially; ensure high-torque agitation.
- Heating: Ramp temperature to 100–105°C over 60 minutes.
 - Observation: The slurry will thin out and become a dark red/brown solution as the reaction proceeds. HCl gas evolution will be vigorous.
- Hold: Maintain reflux for 4–6 hours.
 - IPC (In-Process Control): Sample 50 µL, quench in methanol, analyze by HPLC. Target: < 0.5% residual DAHP.

Phase 2: Distillation (Volume Reduction)

- Rationale: Quenching the full reaction mass is dangerous due to the large excess of .
- Switch condenser to distillation mode.

- Apply mild vacuum (start at 600 mbar, ramp down cautiously) or atmospheric distillation if temp permits.
- Distill off approximately 50–60% of the excess
 - .
 - Reuse: Recovered
 - can be purified and reused in subsequent batches.

Phase 3: The "Inverse Quench" (Safety Critical)

- Methodology: Never add water to the reaction mass. Add the reaction mass to the quench medium.
- Preparation: In a separate vessel, prepare 1.5 L of cold water (or a mixture of Water/Ethanol 1:1 if solubility is an issue) at 0–5°C.
- Transfer: Slowly transfer the hot viscous reaction mass into the quench vessel under vigorous agitation.
- Thermal Control: Control addition rate so the internal temperature never exceeds 20°C.
 - Chemistry:
 - . This generates massive heat.
- Aging: Stir the resulting clear acidic solution for 1 hour at 10–15°C to ensure complete hydrolysis of phosphorodichloridates.

Phase 4: Isolation

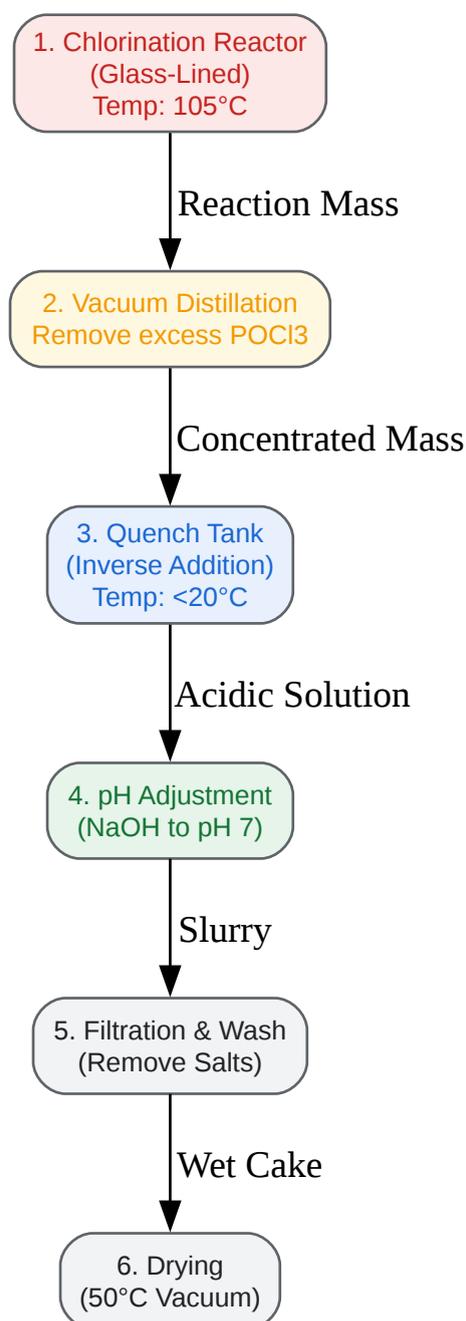
- Neutralization: Slowly add 50% NaOH solution (or Ammonia water) to the quench mixture.
- Endpoint: Adjust pH to 6.5 – 7.0.
 - Precipitation: The product will crash out as a solid.
- Filtration: Filter the slurry via centrifuge or Nutsche filter.

- Washing: Wash the cake with cold water (2 x 250 mL) to remove inorganic salts (,).
- Drying: Vacuum dry at 50°C.

Expected Yield: 230 – 250 g (80–87%) Purity: >98.5% (HPLC)

Process Flow Diagram

The following diagram illustrates the unit operations and material flow for the scale-up process.



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Figure 2: Unit operation flow for the production of **4-Chloro-2,6-diaminopyrimidine**.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield	Incomplete hydrolysis of phosphate intermediates.	Extend the post-quench stir time. Ensure pH is strictly 6.5–7.0 (solubility increases at pH < 5 or > 9).
Product Color (Dark)	Oxidation or polymerization at high temp.	Ensure is distilled off under vacuum to reduce heat exposure time. Use nitrogen blanket.
Violent Quench	Too much residual	Increase distillation cut. Use an alcohol (Methanol/Ethanol) quench instead of water (forms esters, less exothermic) [1].
Clogged Lines	Product crystallizing during transfer.	Maintain reaction mass temp > 40°C during transfer to quench tank (viscosity control).

Analytical Controls

HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 mins.
- Detection: UV @ 254 nm.
- Retention Time: DAHP (early eluting) vs. DACP (later eluting due to Cl lipophilicity).

NMR Validation

- ¹H NMR (DMSO-d₆):
 - 6.0-6.5 ppm (Broad s, 4H, groups).
 - 5.8 ppm (s, 1H, Pyrimidine H-5).
 - Absence of:
10-11 ppm (OH/NH tautomer of starting material).

References

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